

# An In-depth Technical Guide to Decanoic Acid-d19: Properties, Applications, and Methodologies

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## Compound of Interest

Compound Name: Decanoic acid-d19

Cat. No.: B1591744

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## Introduction

**Decanoic acid-d19** is a deuterated form of decanoic acid, a saturated fatty acid. Its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacology, and analytical chemistry. This technical guide provides a comprehensive overview of the molecular properties, key applications, and detailed experimental protocols related to **decanoic acid-d19**.

## Core Molecular and Physical Properties

**Decanoic acid-d19**, also known as capric acid-d19, possesses distinct physical and chemical properties owing to its isotopic enrichment. These properties are crucial for its application as an internal standard and metabolic tracer.

## Quantitative Data Summary

Property	Value	Citations
Molecular Weight	191.38 g/mol	[1][2][3]
Chemical Formula	C <sub>10</sub> HD <sub>19</sub> O <sub>2</sub>	[1][4]
Linear Formula	CD <sub>3</sub> (CD <sub>2</sub> ) <sub>8</sub> COOH	[3]
Isotopic Purity	≥98 atom % D	[3]
Chemical Purity	≥98%	[3]
Melting Point	30-32 °C	[3]
Boiling Point	268-270 °C	[3]
Density	0.991 g/mL at 25 °C	[3]
CAS Number	88170-22-3	[1]

## Key Applications in Research and Development

The unique properties of **decanoic acid-d19** make it a versatile tool in several areas of scientific investigation.

### Internal Standard for Mass Spectrometry

**Decanoic acid-d19** is widely used as an internal standard for the accurate quantification of its non-deuterated counterpart, decanoic acid, in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5] Its chemical similarity to decanoic acid ensures it behaves similarly during sample extraction and analysis, while its distinct mass allows for its separate detection and use for normalization.

### Metabolic Tracer in Lipidomics

As a stable isotope-labeled fatty acid, **decanoic acid-d19** serves as an excellent tracer for studying lipid metabolism. Researchers can introduce it into biological systems and track its incorporation into various lipid species, providing insights into fatty acid uptake, transport, and metabolic pathways.

### Investigation of AMPA Receptor Antagonism

Decanoic acid has been identified as a non-competitive antagonist of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors in the central nervous system.<sup>[2][3][6]</sup> This has significant implications for neuroscience and drug development, particularly in the context of epilepsy research. Decanoic acid is believed to exert its inhibitory effect by binding to the M3 helix of the GluA2 subunit of the AMPA receptor.<sup>[1][4]</sup>

## Experimental Protocols

### Quantification of Decanoic Acid in Plasma using LC-MS with Decanoic Acid-d19 as an Internal Standard

This protocol provides a general framework for the extraction and analysis of decanoic acid from a plasma sample.

#### a. Materials:

- Plasma sample
- **Decanoic acid-d19** internal standard solution (in methanol)
- Methanol (LC-MS grade)
- Methyl-tert-butyl ether (MTBE)
- Water (LC-MS grade)
- Centrifuge tubes
- Vortex mixer
- Nitrogen evaporator
- LC-MS system with a C18 column

#### b. Procedure:

- Sample Preparation: Thaw plasma samples on ice.

- Internal Standard Spiking: In a clean centrifuge tube, add a known amount of **decanoic acid-d19** internal standard solution to the plasma sample.
- Lipid Extraction (MTBE Method):
  - Add methanol to the plasma sample containing the internal standard.
  - Add MTBE and vortex thoroughly.
  - Induce phase separation by adding water and vortexing again.
  - Centrifuge to separate the aqueous and organic layers.
  - Carefully collect the upper organic layer, which contains the lipids.
- Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).
- LC-MS Analysis:
  - Inject the reconstituted sample onto the LC-MS system.
  - Separate the fatty acids using a C18 reversed-phase column with an appropriate gradient of mobile phases.
  - Detect and quantify decanoic acid and **decanoic acid-d19** using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
- Data Analysis: Calculate the concentration of decanoic acid in the original sample by comparing the peak area ratio of decanoic acid to **decanoic acid-d19** against a calibration curve.

## Visualizations

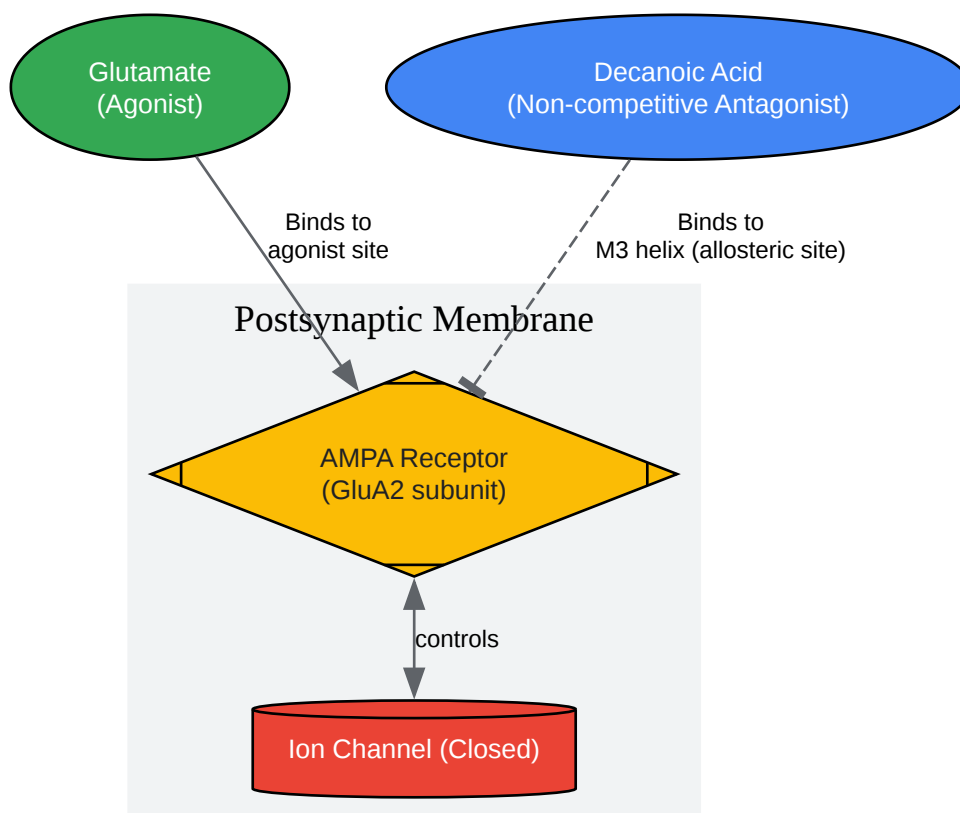
## Experimental Workflow: Lipidomics Analysis



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Caption: Workflow for the quantification of decanoic acid using **decanoic acid-d19** as an internal standard.

## Signaling Pathway: Decanoic Acid Inhibition of AMPA Receptor



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Caption: Mechanism of non-competitive antagonism of the AMPA receptor by decanoic acid.

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